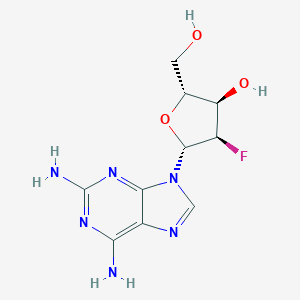

N4-乙酰-2'-脱氧胞苷

概览

描述

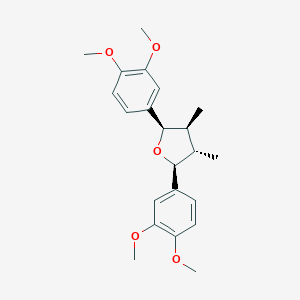

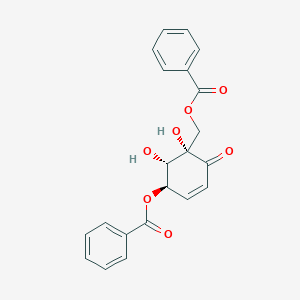

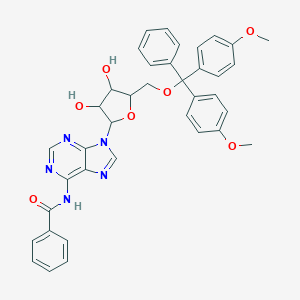

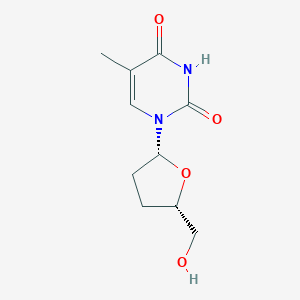

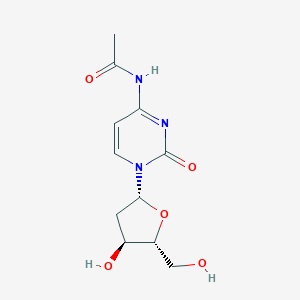

N4-Acetyl-2'-deoxycytidine (ac4dC) is a modified nucleoside that has been incorporated into oligodeoxyribonucleotides for various biochemical applications. It is an analogue of the natural nucleoside deoxycytidine, where the N4 position of the cytosine base is acetylated. This modification can influence the stability and recognition properties of nucleic acid structures, such as DNA duplexes and triple helices .

Synthesis Analysis

The synthesis of oligodeoxyribonucleotides containing ac4dC has been achieved using the H-phosphonate method. A key starting material for the solid-phase synthesis is thymidine 3'-O-(3,4-dichloro)phthalate bound to a solid support. The (3,4-dichloro)phthaloyl (DCP) linker used in this process is cleaved by treatment with 10% DBU in CH3CN, which importantly does not affect the 4-N-acetyl group of 2'-deoxycytidine . Additionally, the electrochemical synthesis of related N4,O5'-diacetyl nucleosides has been explored, demonstrating that the reaction conditions significantly influence the yield and that the process can be conducted in both protic and aprotic solvents .

Molecular Structure Analysis

X-ray crystallography has been used to determine the molecular structure of related N4-acetyl-2'-deoxycytidine analogues. For instance, the crystal and molecular structures of 3',5'-di-O-acetyl-N(4)-hydroxy-2'-deoxycytidine and its 5-fluoro analogue have been elucidated, revealing that the sugar residue is anti-oriented with respect to the base and that the N(4)-OH residue is in cis conformation relative to the N(3)-nitrogen atom. These structural insights are crucial for understanding the interaction of these molecules with enzymes such as thymidylate synthase .

Chemical Reactions Analysis

The ac4dC and its analogues have been studied for their ability to form stable structures and interact with biological targets. For example, N-acetyl derivatives of aminotriazole and aminoimidazole deoxynucleosides have been synthesized as potential substitutes for protonated 2'-deoxycytidines in triple helix forming oligonucleotides, aiming for pH-independent recognition of DNA duplexes . Furthermore, the interaction of N4-hydroxy-2'-deoxycytidine analogues with thymidylate synthase has been investigated, providing insights into their potential as inhibitors and their antitumor activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of ac4dC and its derivatives are influenced by their acetyl and hydroxy groups. These modifications can affect the conformation of the nucleoside in solution, as deduced from NMR spectra and molecular mechanics calculations. The presence of the N4-acetyl group can also impact the thermal stability of DNA duplexes containing these modified bases. Additionally, the interaction of these nucleosides with enzymes like thymidylate synthase can be modulated by these chemical modifications, which is important for their potential therapeutic applications .

科研应用

DNA合成和修饰

N4-乙酰-2'-脱氧胞苷已被用于DNA的合成和修饰。例如,在化学DNA合成过程中,它已被纳入寡核苷酸探针中。这种衍生物有助于将荧光、化学发光和酶标签等标记纳入DNA中,有助于检测和研究DNA序列 (Urdea et al., 1988)。此外,已经证明对2'-脱氧胞苷核苷酸进行N4-酰基修饰对于修饰DNA的酶法合成是有益的,这可以应用于DNA标记、适配体选择或光固定化 (Jakubovska等,2018)。

探测DNA结构和动态

该化合物还被用于研究DNA的结构和动态。例如,相关化合物5-氟-2'-脱氧胞苷,在DNA序列中纳入时,不会引起B-或Z-形态DNA的显著构象变化。它已被用于利用19F核磁共振光谱探测B/Z-DNA转变 (Solodinin等,2019)。

研究DNA突变和损伤

N4-乙酰-2'-脱氧胞苷类似物已被研究其突变潜力和在DNA损伤中的作用。已经研究了N4-甲基-2'-脱氧胞苷的合成及其纳入DNA的情况,研究结果表明这种修饰可以影响DNA的构象变化和稳定性,可能影响遗传突变 (Butkus et al., 1987)。

抗病毒应用

在抗病毒研究领域,N4-乙酰-2'-脱氧胞苷类似物显示出潜力。例如,一种类似物N4-丁酰-MMdCyd表现出对单纯疱疹病毒复制的强效抑制 (Zoghaib et al., 2003)。此外,已评估了其他N4取代类似物对单纯疱疹病毒的抗病毒活性,突显了N4修饰在抗病毒药物设计中的重要性 (Zoghaib et al., 2012)。

增强药物传递

已经努力改善抗病毒药物(如β-L-2'-脱氧胞苷)的传递,通过合成N4衍生物。这些衍生物旨在增加口服生物利用度,并已进行了理化和药代动力学研究以评估其有效性 (Pierra et al., 2004)。

Safety And Hazards

未来方向

性质

IUPAC Name |

N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O5/c1-6(16)12-9-2-3-14(11(18)13-9)10-4-7(17)8(5-15)19-10/h2-3,7-8,10,15,17H,4-5H2,1H3,(H,12,13,16,18)/t7-,8+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYFZABPLDFELM-QXFUBDJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00463095 | |

| Record name | N4-Acetyl-2'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-Acetyl-2'-deoxycytidine | |

CAS RN |

32909-05-0 | |

| Record name | N4-Acetyl-2'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N4-Acetyl-2'-deoxycytidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。